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Compound of Interest

Compound Name: Octadecyl caffeate

Cat. No.: B1157960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for octadecyl caffeate, a lipophilic derivative of caffeic acid. The

information presented herein is intended to support research and development activities by

providing detailed analytical data and the methodologies for their acquisition.

Introduction
Octadecyl caffeate is an ester formed from caffeic acid and octadecanol. As a derivative of

caffeic acid, a well-known antioxidant, octadecyl caffeate is of interest for its potential

applications in pharmaceuticals, cosmetics, and food science due to its enhanced lipid

solubility. Accurate and thorough characterization of this compound is essential for its

identification, purity assessment, and elucidation of its biological activities. This document

summarizes key spectroscopic and spectrometric data, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic and Spectrometric Data
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and

MS analyses of octadecyl caffeate.

Table 1: ¹H NMR Spectroscopic Data for Octadecyl Caffeate
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(Data acquired in CD₃OD at 600 MHz)

Atom Number
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-7' 7.53 d 15.9

H-1' 7.04 d 2.1

H-5' 6.94 dd 8.0, 2.1

H-4' 6.78 d 8.2

H-8' 6.25 d 15.8

O-CH₂- 4.15 t 6.7

-(CH₂)₁₅- 1.29 m

-CH₃ 0.90 t 7.0

Table 2: ¹³C NMR Spectroscopic Data for the Caffeoyl Moiety of Octadecyl Caffeate

Atom Number Chemical Shift (δ) [ppm]

C-9' (C=O) 169.2 - 169.5

C-3' 149.6 - 149.7

C-2' 146.7 - 146.9

C-7' 146.6 - 146.8

C-6' 127.7 - 127.8

C-5' 122.9 - 123.0

C-4' 116.5 - 116.6

C-8' 115.2 - 115.6

C-1' 115.1
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Note: A complete, assigned ¹³C NMR spectrum for the octadecyl chain was not available in the

cited literature.

Table 3: Infrared (IR) Spectroscopic Data for Octadecyl Caffeate

Wavenumber (νₘₐₓ) [cm⁻¹] Assignment

3222 O-H stretching

2918 C-H stretching (asymmetric, CH₂)

2851 C-H stretching (symmetric, CH₂)

1710 C=O stretching (α,β-unsaturated ester)

1593 C=C stretching (aromatic)

1520 C=C stretching (aromatic)

1466 C-H bending

1382 C-H bending

1269 C-O stretching

1165 C-O stretching

Table 4: Mass Spectrometry (MS) Data for Octadecyl Caffeate

Technique Ionization Mode Observed m/z Molecular Formula

HESI-HRMS Negative 431.3162 [M-H]⁻ C₂₇H₄₄O₄

Experimental Protocols
The following are detailed, representative methodologies for the key analytical techniques

cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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Accurately weigh 5-10 mg of the octadecyl caffeate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CD₃OD,

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition:

The instrument is a high-field NMR spectrometer (e.g., 600 MHz).

The probe is tuned to the ¹H frequency.

A standard one-pulse sequence is used.

Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a

relaxation delay of 1-2 seconds.

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-

to-noise ratio.

¹³C NMR Acquisition:

The probe is tuned to the ¹³C frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the

signal via the Nuclear Overhauser Effect (NOE).

Key parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a

relaxation delay of 2 seconds.

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural

abundance of ¹³C.

3.2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:
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Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid octadecyl caffeate sample directly onto the crystal

surface.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3.3. Heated Electrospray Ionization High-Resolution Mass Spectrometry (HESI-HRMS)

Sample Preparation:

Prepare a dilute solution of octadecyl caffeate (e.g., 1-10 µg/mL) in a suitable solvent

such as methanol or acetonitrile.

Analysis:

The sample solution is introduced into the HESI source via direct infusion or through a

liquid chromatography (LC) system.

The mass spectrometer is operated in negative ion mode to detect the deprotonated

molecule [M-H]⁻.

Typical HESI source parameters include a spray voltage of 2.5-3.5 kV, a capillary

temperature of 300-350 °C, and appropriate sheath and auxiliary gas flow rates.

Data is acquired in full scan mode over a relevant m/z range (e.g., 100-1000) with high

resolution (e.g., >70,000) to enable accurate mass measurement and molecular formula

determination.
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric

analysis of a natural product like octadecyl caffeate.
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Caption: Workflow for the spectroscopic analysis of octadecyl caffeate.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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